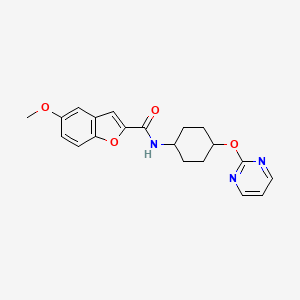

![molecular formula C18H17N3O3S B2610873 N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895805-42-2](/img/structure/B2610873.png)

N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

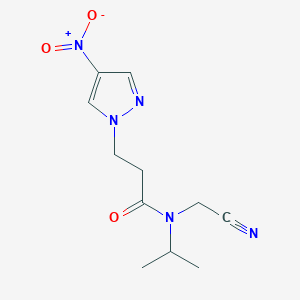

The synthesis of similar compounds has been described in the literature. For example, new benzenesulfonamide derivatives have been synthesized as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . Another study reported the synthesis of a related compound, 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, by the reaction of 2,3-bis(bromomethyl)quinoxaline and N’-(6-chloro-pyridazin-3-yl)benzohydrazide .Applications De Recherche Scientifique

Cognitive Enhancement and 5-HT6 Receptor Antagonism

Research on similar sulfonamide derivatives, such as SB-399885, has shown that these compounds can act as potent, selective 5-HT6 receptor antagonists with cognitive-enhancing properties. This application is particularly relevant in the treatment of disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. SB-399885 has demonstrated the ability to improve cognitive functions in animal models, highlighting the therapeutic potential of sulfonamide derivatives in enhancing cholinergic function (Hirst et al., 2006).

Antimicrobial Activity

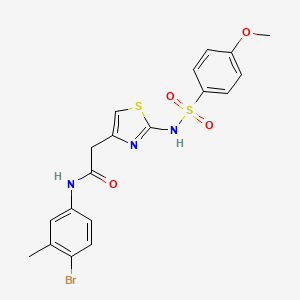

Sulfonamide derivatives have also been synthesized and evaluated for their antimicrobial properties. A study by El-Gaby et al. (2018) explored the synthesis, characterization, and in vitro biological screening of various sulfonamide compounds, finding that some derivatives exhibited significant antimicrobial activity. This suggests a potential application of these compounds in developing new antimicrobial agents (El-Gaby et al., 2018).

Antiproliferative Activity

Another area of interest is the antiproliferative activity of sulfonamide derivatives against various cancer cell lines. Compounds such as those studied by Motavallizadeh et al. (2014) have been prepared and evaluated for their potential as antiproliferative agents, showing promising results against breast cancer and neuroblastoma cell lines. This research indicates the potential use of sulfonamide derivatives in cancer therapy (Motavallizadeh et al., 2014).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase (CA), an enzyme involved in various physiological and pathological processes. Mishra et al. (2017) developed benzenesulfonamide derivatives with effective CA inhibitory action, suggesting their utility in treating conditions like epilepsy through modulation of CA activity (Mishra et al., 2017).

Mécanisme D'action

Target of Action

Sulfonamides generally target enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . The specific targets are often enzymes like dihydropteroate synthetase and carbonic anhydrase .

Mode of Action

Sulfonamides inhibit these enzymes, preventing the synthesis of folic acid. This inhibition disrupts the growth and reproduction of bacteria, effectively acting as an antibacterial agent .

Biochemical Pathways

The inhibition of folic acid synthesis affects multiple biochemical pathways in bacteria, including the synthesis of nucleic acids and proteins, which are essential for bacterial growth and reproduction .

Result of Action

The result of the action of sulfonamides is the inhibition of bacterial growth and reproduction, leading to the eventual death of the bacteria .

Action Environment

The action of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonamide, which can in turn influence its absorption and distribution in the body .

Propriétés

IUPAC Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-2-24-18-12-11-17(19-20-18)14-7-6-8-15(13-14)21-25(22,23)16-9-4-3-5-10-16/h3-13,21H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKZTQIOVAXGMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2610801.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2610802.png)

![N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2610804.png)

![6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2610805.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2610806.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2610810.png)

![4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2610812.png)